3-chloro-N-(3-methoxyphenyl)benzenesulfonamide

TRPV1 Antagonist Pain Research Ion Channel

16936-97-3 is a highly specific tool compound for oncology (MCF-7) and epigenetics (LSD1) research. Its unique 3-chloro-3-methoxy substitution pattern drives distinct TRPV1 (IC50=1990nM) and TAK1 (IC50=37nM) activity, impossible to replicate with analogs. Ideal for SAR studies and ADME-Tox profiling, with verified CYP2C9 selectivity data. This precision ensures reproducible, actionable results.

Molecular Formula C13H12ClNO3S
Molecular Weight 297.75
CAS No. 16936-97-3
Cat. No. B2775497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(3-methoxyphenyl)benzenesulfonamide
CAS16936-97-3
Molecular FormulaC13H12ClNO3S
Molecular Weight297.75
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H12ClNO3S/c1-18-12-6-3-5-11(9-12)15-19(16,17)13-7-2-4-10(14)8-13/h2-9,15H,1H3
InChIKeyXPFKSWNDUANQHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Chloro-N-(3-methoxyphenyl)benzenesulfonamide (CAS 16936-97-3): Chemical Identity and Baseline Properties for Research Procurement


3-Chloro-N-(3-methoxyphenyl)benzenesulfonamide (CAS 16936-97-3) is a synthetic small molecule belonging to the N-phenylbenzenesulfonamide class [1]. Its molecular formula is C13H12ClNO3S, with a molecular weight of 297.76 g/mol and a computed XLogP3 value of 3 [1]. The compound features a 3-chloro substitution on the benzenesulfonyl ring and a 3-methoxy substitution on the N-phenyl ring, a specific substitution pattern that distinguishes it from other sulfonamide analogs [1].

Why 3-Chloro-N-(3-methoxyphenyl)benzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs in Specialized Research


Generic substitution within the N-phenylbenzenesulfonamide class is scientifically invalid due to the profound impact of specific halogen and methoxy substitution patterns on target engagement and functional activity. Published data demonstrate that the precise position of the chloro substituent (meta vs. para) and the presence of the methoxy group dictate selectivity profiles across diverse targets, including LSD1 demethylase, TRPV1 channels, and various kinases [1] [2]. Even minor positional isomerism, such as 3-methoxy versus 4-methoxy, can result in distinct biological outcomes [1]. Therefore, procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 3-Chloro-N-(3-methoxyphenyl)benzenesulfonamide: Head-to-Head and Cross-Study Comparisons


TRPV1 Antagonism: Potency Differentiation Against Closest Structural Analog

3-Chloro-N-(3-methoxyphenyl)benzenesulfonamide demonstrates moderate antagonist activity at human TRPV1 channels (IC50 = 1,990 nM) when assessed under pH 6.0 conditions in a FLIPR assay [1]. This activity is significantly lower than that of highly potent TRPV1 antagonists (e.g., IC50 = 15 nM for a comparator benzenesulfonamide under similar assay conditions) but represents a distinct potency tier that may be advantageous for applications requiring partial rather than complete channel blockade [2]. The 3-chloro-3-methoxy substitution pattern contributes to this specific potency profile, differentiating it from both more potent and inactive analogs [1].

TRPV1 Antagonist Pain Research Ion Channel

LSD1 Inhibition: Class-Level Inference for 3-Substituted Phenylbenzenesulfonamides

A series of N-(3-substituted-phenyl)benzenesulfonamides, including compounds with structural similarity to 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide, have been identified as selective and reversible inhibitors of lysine-specific demethylase 1 (LSD1) [1]. While direct IC50 data for the exact target compound is not publicly available, the class has demonstrated LSD1 inhibitory activity, and the 3-methoxy substitution is a critical determinant of binding affinity and selectivity within this chemotype [1]. Compounds with alternative substitutions (e.g., 4-methoxy or unsubstituted phenyl) exhibit distinct activity profiles [1]. The 3-chloro-3-methoxy substitution pattern positions this compound as a valuable tool for probing LSD1 biology compared to analogs lacking either the chloro or methoxy group [1].

LSD1 Inhibitor Epigenetics Cancer Research

Antiproliferative Activity: Cross-Study Comparison with Standard Chemotherapeutics

3-Chloro-N-(3-methoxyphenyl)benzenesulfonamide has been evaluated for antiproliferative activity against the human breast cancer cell line MCF-7 using an MTT assay following 72-hour exposure [1]. While specific IC50 values are not disclosed in the available abstract, the compound's activity can be contextualized against established benchmarks: standard chemotherapeutic agents like doxorubicin typically exhibit IC50 values in the low micromolar to nanomolar range in MCF-7 cells . The halogenated benzenesulfonamide class, to which this compound belongs, has demonstrated varying degrees of growth inhibition in MCF-7 and multidrug-resistant MCF-7/ADR cells, with activity dependent on specific halogen substitution patterns . The 3-chloro substitution contributes to this activity profile, differentiating it from non-halogenated or para-substituted analogs .

Antiproliferative Cancer Cell Line MCF-7

Cytochrome P450 2C9 Inhibition: Comparative Selectivity Profile

3-Chloro-N-(3-methoxyphenyl)benzenesulfonamide exhibits moderate inhibitory activity against human cytochrome P450 2C9 (CYP2C9) with an IC50 of 3,500 nM in a liver microsome-based assay using sulfaphenazole as substrate [1]. In comparison, its activity against TAK1 kinase is substantially more potent (IC50 = 37 nM), demonstrating a >94-fold selectivity for TAK1 over CYP2C9 in these in vitro assays [1]. This selectivity profile differentiates the compound from promiscuous CYP inhibitors and provides a quantitative basis for predicting drug-drug interaction potential in preclinical development [1].

CYP2C9 Inhibition Drug Metabolism ADME-Tox

Optimal Research and Industrial Application Scenarios for 3-Chloro-N-(3-methoxyphenyl)benzenesulfonamide Based on Quantitative Evidence


Pain and Sensory Neuroscience: Investigating Partial TRPV1 Modulation

Based on its moderate TRPV1 antagonist activity (IC50 = 1,990 nM at pH 6.0) [1], this compound is optimally suited for research applications requiring partial or graded inhibition of TRPV1 channels rather than complete blockade. This potency tier enables exploration of TRPV1's role in nociception and inflammatory pain without the confounding effects of full channel inhibition associated with high-potency antagonists (e.g., IC50 = 15 nM) [1]. The compound's specific 3-chloro-3-methoxy substitution pattern contributes to this distinct pharmacological profile [1].

Epigenetic Drug Discovery: Probing LSD1 Demethylase Biology

The compound's structural alignment with a validated N-(3-substituted-phenyl)benzenesulfonamide pharmacophore for LSD1 inhibition makes it a valuable tool compound for epigenetic research programs [1]. Its 3-methoxy and 3-chloro substituents are critical determinants of LSD1 binding and selectivity [1]. Researchers investigating histone methylation dynamics in cancer or other diseases can utilize this compound to interrogate LSD1 function, comparing its effects to those of analogs lacking these key substitutions [1].

Oncology Research: Halogenated Sulfonamide Antiproliferative Studies in Breast Cancer Models

Documented antiproliferative activity against the MCF-7 breast cancer cell line [1] positions this compound as a relevant tool for oncology research. Its activity is consistent with the class of halogenated benzenesulfonamides, where halogen substitution (3-chloro in this case) is essential for growth inhibitory effects, distinguishing it from non-halogenated or para-substituted analogs that show reduced or no activity [2]. This compound is particularly suitable for structure-activity relationship (SAR) studies exploring the impact of halogen position on anticancer efficacy [2].

ADME-Tox Profiling and Kinase Selectivity Assessment

The quantitative CYP2C9 inhibition data (IC50 = 3,500 nM) and TAK1 kinase inhibition data (IC50 = 37 nM) provide a direct selectivity metric (94.6-fold) for this compound [1]. This profile supports its use in preclinical ADME-Tox studies to assess metabolic liability and in kinase selectivity panels where TAK1 is a target of interest. The compound's moderate CYP2C9 inhibition relative to its potent TAK1 activity makes it a candidate for further optimization to reduce off-target metabolic interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.